WAY-213613 is a synthetic compound specifically designed for research purposes. It belongs to the class of aryl-ether aspartic acid analogs and has emerged as a significant tool in the field of neuroscience. [] Specifically, it is recognized as a potent and selective inhibitor of the excitatory amino acid transporter 2 (EAAT2). [, ]
EAAT2, predominantly found in glial cells within the brain, plays a crucial role in regulating glutamate levels in the synapse. [, ] By inhibiting EAAT2, WAY-213613 allows researchers to study the physiological and pathological roles of glutamate in various neurological processes. [, ]
WAY-213613 is a selective inhibitor of the excitatory amino acid transporter 2 (EAAT2), a protein critical for the uptake of glutamate in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological disorders, where glutamate dysregulation is implicated. The compound's ability to selectively inhibit EAAT2 while having minimal effects on other subtypes makes it a valuable tool in pharmacological research.
WAY-213613 is classified as a small molecule inhibitor and belongs to the category of glutamate transporter inhibitors. It is derived from prior research aimed at developing compounds that can modulate glutamate transporters, particularly focusing on enhancing selectivity for EAAT2 over other excitatory amino acid transporters like EAAT1 and EAAT3 .
The synthesis of WAY-213613 involves several steps, typically starting from commercially available precursors. A notable method includes a chemoenzymatic approach that allows for the rapid and efficient formation of the compound. This method leverages biocatalysts to facilitate specific reactions, enhancing yield and purity. The process has been optimized to achieve high diastereomeric and enantiomeric excess, which are crucial for the biological activity of the compound .
Key steps in the synthesis may include:
WAY-213613 consists of two main moieties: L-asparagine and a phenoxy group substituted with bromine and fluorine atoms. The molecular formula can be represented as . The structure has been elucidated using advanced techniques such as cryo-electron microscopy, which provided insights into its binding interactions with EAAT2 .
Key structural features include:
WAY-213613 undergoes specific interactions with EAAT2, inhibiting its function by blocking substrate binding. The mechanism involves:
The compound's inhibitory effects have been quantitatively assessed using various assays, revealing its potency across different concentrations.
The mechanism by which WAY-213613 inhibits EAAT2 involves several steps:
This selectivity is crucial for minimizing side effects in potential therapeutic applications.
WAY-213613 possesses several notable physical and chemical properties:
These properties are essential for its formulation in pharmacological studies and potential therapeutic applications.
WAY-213613 has significant implications in scientific research, particularly in studies related to:
Research continues to explore its efficacy and safety profiles in various experimental models, paving the way for future clinical applications .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3